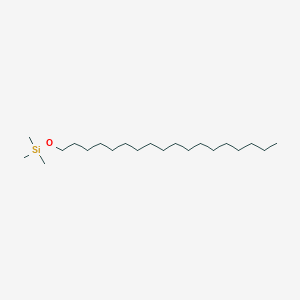

Trimethyl(octadecyloxy)silane

Description

Significance of Organosilanes in Advanced Materials and Chemical Synthesis

Organosilanes are a class of silicon-based compounds that feature at least one carbon-silicon bond, a structural characteristic that provides a unique combination of organic and inorganic properties. zmsilane.comdow.com This dual nature makes them indispensable in the development of advanced materials and various chemical syntheses. zmsilane.comresearchgate.net In materials science, organosilanes are widely utilized as coupling agents, adhesion promoters, and surface modifiers. dow.comdakenchem.com They act as a molecular bridge between inorganic substrates like glass, metals, or minerals, and organic polymers, creating strong, durable bonds where such materials would otherwise be incompatible. dow.comdakenchem.com This capability is crucial in the manufacturing of composites, adhesives, and sealants, enhancing mechanical properties and longevity. dakenchem.com

Furthermore, organosilanes are integral to the creation of protective coatings that impart desirable surface properties such as hydrophobicity (water repellency), corrosion resistance, and wear resistance. dow.com The alkoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on a substrate surface and with each other to form a durable, cross-linked siloxane network (Si-O-Si). researchgate.netdakenchem.com This process is fundamental to their function in surface protection. dow.com The electronics industry also relies on organosilanes to improve the performance of semiconductors and in the fabrication of components like integrated circuits.

In the realm of chemical synthesis, organosilanes serve as versatile reagents. They are employed as reducing agents, often presenting a less toxic and more stable alternative to traditional organometallic reagents like those based on tin or zinc. For instance, reagents like triethylsilane and tris(trimethylsilyl)silane (B43935) are used for ionic and free-radical reductions, respectively. nih.gov Organosilanes are also key participants in metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds by reacting organosilanes with organic halides. Their ease of handling and lower toxicity compared to other organometallic compounds make them an advantageous choice in modern organic synthesis.

Scope of Academic Research on Trimethyl(octadecyloxy)silane

This compound, with the chemical formula C₂₁H₄₆OSi, is an organosilane that has garnered specific interest in academic research primarily due to its distinct molecular structure. smolecule.comlookchem.com It combines a compact, hydrolytically reactive trimethylsilyl (B98337) group with a long 18-carbon alkyl (octadecyl) chain, which imparts significant hydrophobicity. smolecule.comontosight.ai This structure makes it an exceptionally effective agent for surface modification. smolecule.comlookchem.com

Academic investigations frequently focus on the synthesis of this compound and its application in creating water-repellent surfaces. The compound can be synthesized by reacting octadecanol with trimethylchlorosilane, often in the presence of a base or a Lewis acid catalyst. smolecule.com Upon application to a hydroxyl-bearing surface (like glass, silica (B1680970), or certain metals), the trimethylsilyloxy group reacts, covalently bonding the molecule to the substrate. The long octadecyl chains then orient away from the surface, forming a dense, nonpolar layer that repels water and other polar molecules. smolecule.com Research explores its use for treating various materials to enhance moisture and chemical resistance. smolecule.comlookchem.com

Beyond general surface modification, research is delving into more specialized applications. These include its potential use in biomedical contexts, such as for creating biocompatible coatings on medical devices or as a component in drug delivery systems. smolecule.com In the field of materials science, it is studied for its role in the synthesis of polymers, where its incorporation can improve thermal stability and hydrophobicity. smolecule.com There is also emerging research into its utility in organic electronic devices, where modifying surface properties is critical for performance. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₄₆OSi | smolecule.comlookchem.com |

| Molecular Weight | 342.67 g/mol | smolecule.comnih.gov |

| CAS Number | 18748-98-6 | lookchem.comchemicalbook.com |

| Appearance | Clear, colorless liquid | lookchem.com |

| Melting Point | 15-20°C | lookchem.com |

| Boiling Point | 387.1°C at 760 mmHg | lookchem.com |

| Density | 0.821 g/cm³ | lookchem.com |

| Flash Point | 197.9°C | lookchem.com |

| Water Solubility | Insoluble | lookchem.com |

Properties

IUPAC Name |

trimethyl(octadecoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDNFYOFKBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066405 | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18748-98-6 | |

| Record name | Stearyloxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18748-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(octadecyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROXYTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9862TW94B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trimethyl Octadecyloxy Silane

Lewis Acid Catalysis in Organosilane Synthesis

Lewis acids are electron pair acceptors and can activate substrates to increase their reactivity. wikipedia.org In organosilane synthesis, they are crucial for promoting various reactions.

Lewis acids, such as aluminum chloride (AlCl₃), are often used to catalyze the reaction between an alcohol and a chlorosilane. smolecule.com They function by coordinating to the chlorine atom of the chlorosilane, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This activation facilitates the substitution of the chlorine atom with the alkoxy group. smolecule.comwikipedia.org

The use of strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to catalyze the reaction between silyl (B83357) hydrides and alkoxysilanes. acs.org The proposed mechanism involves the formation of a complex between the hydrosilane, borane, and alkoxysilane, leading to hydride transfer and the formation of a new Si-O bond. acs.org While the primary focus of this research was on Si-H/Si-OR exchange, the underlying principles of Lewis acid activation are broadly applicable to organosilane synthesis. acs.org The strength of the Lewis acid can be tuned by modifying the substituents on the central atom, allowing for fine control over reactivity. ontosight.ainih.gov

Table 2: Examples of Lewis Acids in Organosilane Synthesis

| Lewis Acid | Abbreviation | Typical Application |

|---|---|---|

| Aluminum chloride | AlCl₃ | Catalyzing reactions of chlorosilanes with alcohols. smolecule.com |

| Boron trifluoride etherate | BF₃·OEt₂ | Promoting reactions involving organosilanes. researchgate.net |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Catalyzing hydrosilylation and silyl ether cleavage. acs.org |

| Tin(IV) chloride | SnCl₄ | General Lewis acid catalyst for various organic reactions. wikipedia.org |

| Titanium(IV) chloride | TiCl₄ | General Lewis acid catalyst for various organic reactions. wikipedia.org |

Metal-Catalyzed Silylolefinations

Transition metal-catalyzed reactions provide powerful tools for the formation of carbon-silicon bonds. While not a direct route to Trimethyl(octadecyloxy)silane, silylolefination reactions produce vinylsilanes, which are versatile intermediates that can be further modified.

Nickel-catalyzed silylolefination of allylic dithioacetals has been demonstrated as a method for the stereoselective synthesis of 1-(trimethylsilyl)butadienes. acs.org This type of reaction involves the coupling of a silylating agent with an olefinic substrate in the presence of a nickel catalyst. While this specific reaction does not directly produce this compound, it showcases the capability of transition metal catalysis to create complex organosilanes. acs.org

More broadly, transition metal-catalyzed cross-coupling reactions are increasingly used to synthesize organosilanes with diverse functionalities. researchgate.net Nickel-catalyzed reductive cross-coupling, for instance, allows for the coupling of chlorosilanes with various carbon electrophiles under mild conditions. researchgate.net The development of these methods expands the synthetic toolbox available for accessing a wide range of organosilicon compounds.

Optimization of Reaction Conditions for Enhanced Yields

The synthesis of this compound is most commonly achieved through the reaction of octadecanol with a trimethylsilylating agent, such as trimethylchlorosilane or hexamethyldisilazane (B44280) (HMDS). The optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time.

The direct reaction between an alcohol and a chlorosilane often requires a base to neutralize the hydrochloric acid byproduct. smolecule.com Alternatively, Lewis acids like aluminum chloride (AlCl₃) can be employed to catalyze the substitution of the chlorine atom with the octadecyloxy group. smolecule.com Research into the synthesis of alkoxysilanes has shown that reaction temperatures can range from 30 to 200°C, with a preferential range of 60 to 80°C for many esterification processes involving chlorosilanes and alcohols. google.com

Catalysts play a pivotal role in enhancing reaction rates and yields. Iodine has been demonstrated as a highly effective catalyst for the trimethylsilylation of various alcohols with HMDS under nearly neutral and mild conditions. cmu.edu For primary alcohols, these reactions can be completed in minutes at room temperature. cmu.edu

In a notable study, tunable Brønsted acidic ionic liquids have been used to catalyze the O-trimethylsilylation of long-chain alcohols with HMDS, achieving excellent yields. mdpi.com The optimization of this reaction for undecanol, a long-chain alcohol, highlights the effectiveness of specific catalytic systems. The reaction using the ionic liquid [CDABCO][NTf] as a catalyst with HMDS at room temperature resulted in a 98% yield of the corresponding trimethylsilyl (B98337) ether in just one hour. mdpi.comresearchgate.net

| Catalyst | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [C₄DABCO][NTf₂] | HMDS | Room Temp. | 1 | 98 | mdpi.comresearchgate.net |

| Iodine (catalytic) | HMDS | Room Temp. | <0.05 | High | cmu.edu |

| Aluminum Chloride | Trimethylchlorosilane | Not Specified | Not Specified | Not Specified | smolecule.com |

| LaCoO₃ Perovskite | HMDS | 40 | Variable | 60-99 | echemcom.com |

Derivatization Strategies of this compound

The versatility of this compound is significantly enhanced by its potential for further chemical modification. These derivatization strategies primarily focus on the functionalization of the trimethylsilyl (TMS) group or the attachment of diverse functional moieties, transforming the initial compound into a more complex, functionalized molecule.

Functionalization of the Trimethylsilyl Group

The trimethylsilyl group in this compound, while relatively stable, can be directly converted to other functional groups without the need for a separate deprotection step. This approach offers an efficient route to novel derivatives. Research has demonstrated the direct transformation of silyl ethers into a variety of functionalities.

For instance, trimethylsilyl ethers can be converted directly into their corresponding bromides and iodides with high efficiency using N-bromo- and N-iodosaccharins in the presence of triphenylphosphine (B44618) under neutral conditions. sid.ir A study using trimethyloctyloxysilane as a model compound established that optimal yields were achieved in dichloromethane (B109758) with a 1:2:2 molar ratio of the silyl ether, triphenylphosphine, and N-halosaccharin. sid.ir

Other direct conversions of silyl ethers include:

Acetates: Reaction with acetic anhydride (B1165640) catalyzed by bismuth(III) or copper(II) triflate. gelest.com

Tosylates: A high-yielding, one-step conversion using tosyl fluoride (B91410) with 1,8-diazabicyclooctane[5.4.0]undec-7-ene (DBU) as a catalyst. gelest.comorganic-chemistry.org

Alkyl Azides: Direct conversion is possible, with primary silyl ethers being more reactive than secondary or tertiary ones. gelest.com

Thiocyanates: Trimethylsilyl ethers can be directly transformed into thiocyanates. gelest.com

Carbonyl Compounds: Direct oxidative deprotection of primary and secondary trimethylsilyl ethers to their corresponding aldehydes and ketones can be achieved using reagents like bis(trimethylsilyl) chromate (B82759) supported on silica (B1680970) gel. tandfonline.com

| Target Functional Group | Reagents | Key Features | Reference |

|---|---|---|---|

| Bromide/Iodide | N-Halosaccharin, Triphenylphosphine | Neutral conditions, high efficiency. | sid.ir |

| Acetate | Acetic Anhydride, Bismuth(III) or Copper(II) catalyst | Direct conversion. | gelest.com |

| Tosylate | Tosyl Fluoride, DBU | High-yielding, one-step process. | gelest.comorganic-chemistry.org |

| Carbonyl (Aldehyde/Ketone) | Bis(trimethylsilyl) chromate on silica gel | Direct oxidative deprotection. | tandfonline.com |

| Alkyl Azide | Not specified | Direct conversion, primary silyl ethers are more reactive. | gelest.com |

Attachment of Diverse Functional Moieties

The attachment of various functional moieties to the silane (B1218182) structure is a key strategy for creating materials with tailored properties. This can be achieved by reacting the trimethylsilyl group or by building upon a pre-functionalized silane. The trimethylsilyl group can be reacted with various reagents to allow for the attachment of diverse functional groups, making it a valuable building block. smolecule.com

One approach involves the synthesis of bifunctional alkoxysilanes, where a desired functional group is already incorporated into the silane precursor before its final assembly. For example, the hydrosilylation of unsaturated ethers containing temporarily protected hydroxyl groups can yield alkoxysilanes with reactive hydroxyl functionalities after deprotection. nih.gov These can then be used to link the silane to other molecules or surfaces.

The functionalization can also lead to the formation of siloxane polymers. For instance, the hydrolysis of this compound can generate silanol (B1196071) groups, which can then undergo condensation reactions with other silanes or hydroxyl-containing compounds to form siloxane bonds (Si-O-Si). smolecule.com This property is fundamental in creating cross-linked networks, for example, in the synthesis of functionalized polysiloxane resins. The trimethylsilyl group can serve as a chain terminator in these polymerization reactions, controlling the molecular weight and structure of the resulting polymer. researchgate.net This allows for the incorporation of the long octadecyl chain into a larger polymeric structure, imparting properties such as hydrophobicity and thermal stability. smolecule.com

Mechanistic Investigations of Trimethyl Octadecyloxy Silane Reactions

Hydrolysis Pathways of the Siloxane Bond

The pivotal reaction in the chemistry of trimethyl(octadecyloxy)silane is the cleavage of the silicon-oxygen bond of the octadecyloxy group through hydrolysis. smolecule.com This reaction is not the cleavage of a siloxane (Si-O-Si) bond, but rather the hydrolysis of an alkoxysilane (Si-O-C) bond. This process is essential for activating the molecule for subsequent condensation and polymerization. gelest.comgelest.com

(CH₃)₃Si-O-C₁₈H₃₇ + H₂O ⇌ (CH₃)₃Si-OH + C₁₈H₃₇OH

This hydrolysis is a reversible process and is catalyzed by both acids and bases. gelest.com

Acid-Catalyzed Hydrolysis : In an acidic medium, the oxygen atom of the alkoxy group is first protonated in a rapid initial step. This protonation increases the electrophilicity of the silicon atom, making it more susceptible to a backside nucleophilic attack by water. open.ac.uknih.gov

Base-Catalyzed Hydrolysis : Under alkaline conditions, a nucleophilic hydroxyl ion (OH⁻) directly attacks the electron-deficient silicon atom. mdpi.comnih.gov This forms a pentacoordinate silicon intermediate, which then expels the octadecanol-ate anion, which is subsequently protonated by water. open.ac.uk

The rate of hydrolysis is dependent on several factors, including pH, temperature, solvent, and the concentration of reactants. mdpi.comnih.gov Generally, the hydrolysis of alkoxysilanes is substantial and can be complete within hours when in contact with water. gelest.com

Condensation Reaction Kinetics and Mechanisms

Following hydrolysis, the generated trimethylsilanol (B90980) intermediates are highly reactive and readily undergo condensation reactions. smolecule.comgelest.com This process is responsible for the formation of siloxane oligomers and polymers. gelest.com

Trimethylsilanol, (CH₃)₃Si-OH, is the primary intermediate formed during the hydrolysis of this compound. smolecule.com Unlike the more complex silanetriols formed from trialkoxysilanes, which can condense into three-dimensional networks, the monofunctional nature of trimethylsilanol limits its condensation pathway. gelest.comgelest.com The silanol-containing species are highly reactive intermediates that are crucial for bond formation. gelest.com While silanols are often transient, their formation is a prerequisite for the genesis of the siloxane network. gelest.com

The genesis of a siloxane network from this compound is limited due to its monofunctional nature. Having only one hydrolyzable group, it primarily forms dimers (hexamethyldisiloxane) or acts as a chain terminator when reacting with other polyfunctional silanes. The condensation reaction can proceed via two main pathways:

Water-producing condensation : Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. (CH₃)₃Si-OH + HO-Si(CH₃)₃ → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed alkoxysilane molecule to form a siloxane bond and an alcohol molecule. nih.gov (CH₃)₃Si-OH + C₁₈H₃₇O-Si(CH₃)₃ → (CH₃)₃Si-O-Si(CH₃)₃ + C₁₈H₃₇OH

The kinetics of condensation are complex and, like hydrolysis, are influenced by catalysts, pH, and solvent conditions. mdpi.comnih.gov Typically, the same catalysts that accelerate hydrolysis also accelerate condensation. gelest.com In the context of surface modification, these oligomers can hydrogen-bond with hydroxyl groups on a substrate before forming a covalent linkage during a curing process. gelest.com

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Source |

|---|---|---|---|

| pH | Increases in both acidic and alkaline conditions, with a minimum rate near neutral pH. | Increases in both acidic and alkaline conditions. Low pH favors less branched structures. | mdpi.comnih.gov |

| Catalyst | Acids (e.g., HCl) and bases (e.g., NH₃, NaOH) significantly increase the rate. | The same catalysts that promote hydrolysis generally also promote condensation. | mdpi.comgelest.com |

| Water/Silane (B1218182) Ratio | Higher ratios generally increase the rate, though the reaction order with respect to water can vary. | Influences the extent of polymerization and the size of the resulting oligomers. | mdpi.comnih.gov |

| Solvent | Solvent properties like polarity and the ability to form hydrogen bonds can affect reaction rates. | The solvent can influence the solubility of reactants and intermediates, affecting the reaction pathway. | mdpi.comqu.edu.qa |

| Temperature | Higher temperatures generally increase the reaction rate, following the Arrhenius equation. | Higher temperatures increase the rate, leading to higher viscosity in shorter times. | mdpi.comresearchgate.net |

Polymerization Mechanisms of Organoalkoxysilanes

The polymerization of organoalkoxysilanes is a complex process initiated by hydrolysis and followed by a series of condensation steps. mdpi.com The mechanism of these fundamental reactions can be described through different nucleophilic substitution pathways at the silicon center.

The bimolecular nucleophilic substitution (SN2) mechanism at a silicon atom (SN2-Si) is the most commonly proposed pathway, particularly under alkaline or neutral conditions. mdpi.comnih.gov This mechanism involves the direct attack of a nucleophile (such as a hydroxide (B78521) ion or a deprotonated silanolate) on the silicon atom. mdpi.com

This attack occurs from the backside relative to the leaving group (the octadecyloxy group), proceeding through a high-energy, pentacoordinate transition state or intermediate. mdpi.comopen.ac.uk In this state, the silicon atom is simultaneously bonded to both the incoming nucleophile and the outgoing leaving group. semanticscholar.org The reaction rate is sensitive to steric hindrance around the silicon atom; bulkier substituents can slow the reaction by impeding the nucleophile's approach. mdpi.comnih.gov

A dissociative, or SN1-type, mechanism at the silicon atom (SN1-Si) has also been proposed, particularly for reactions under acidic or neutral conditions. mdpi.comresearchgate.net This pathway involves a two-step process:

Dissociation : The leaving group departs in a slow, rate-determining step to form a transient, trivalent silicon cation intermediate (a silicenium ion).

Nucleophilic Attack : The highly reactive silicon cation is then rapidly attacked by a nucleophile (like water or a silanol).

Computational studies have suggested that the SN1-Si mechanism may be more favorable than SN2-Si in certain media. mdpi.comresearchgate.net In acidic conditions, the mechanism is facilitated by the initial protonation of the alkoxy leaving group, which makes it a better leaving group and promotes the formation of the electrophilic silicon center susceptible to nucleophilic attack. open.ac.uknih.gov There is ongoing discussion, with some quantum chemical studies suggesting that the potential energy surface changes with substituents and that the mechanism can shift between a classic double-well (SN2) and a single-well profile. nih.gov

| Characteristic | SN2-Si Mechanism | SN1-Si Mechanism | Source |

|---|---|---|---|

| Molecularity | Bimolecular (rate depends on both silane and nucleophile concentration). | Unimolecular (rate depends only on silane concentration). | nih.govresearchgate.net |

| Favored Conditions | Generally proposed for alkaline and neutral media. | Considered more favorable in acidic and neutral media. | mdpi.comresearchgate.net |

| Intermediate | Pentacoordinate transition state or intermediate. | Trivalent silicon cation (silicenium ion). | open.ac.ukresearchgate.net |

| Key Step | Backside attack of the nucleophile on the silicon atom. | Dissociation of the leaving group to form a cation. | semanticscholar.orgresearchgate.net |

| Steric Effects | Highly sensitive; bulky groups hinder the reaction. | Less sensitive to steric hindrance around the silicon atom. | mdpi.comnih.gov |

Influence of Reaction Medium pH and Catalysts

The reaction kinetics of alkoxysilanes, including this compound, are profoundly influenced by the pH of the reaction medium and the presence of catalysts. The principal reactions are hydrolysis and subsequent condensation. Hydrolysis involves the cleavage of the Si-O-C bond by water to form a silanol (trimethylsilanol) and octadecanol. This is a critical prerequisite for the compound's function in surface modification and as a coupling agent.

The rate of hydrolysis is highly dependent on pH. gelest.comingentaconnect.com Generally, the hydrolysis rate is at its minimum in neutral conditions, around a pH of 6.5-7. afinitica.com Both acidic and basic conditions catalyze the hydrolysis reaction. gelest.comdakenchem.com

Under acidic conditions (low pH), the alkoxy group is protonated, which facilitates nucleophilic attack by water on the silicon atom. gelest.com Acid catalysis significantly accelerates the hydrolysis of the alkoxy groups. gelest.comresearchgate.net A key advantage of acid-catalyzed conditions is that they tend to favor the hydrolysis reaction over the subsequent condensation of the resulting silanol groups, maximizing the concentration of reactive silanols in solution. ingentaconnect.com For many silane applications, a pH of approximately 4 is considered optimal to enhance hydrolysis while minimizing the rate of silanol condensation. ingentaconnect.comresearchgate.net

In alkaline media, the reaction is typically initiated by the attack of a hydroxide anion on the silicon atom. nih.gov While basic conditions also catalyze hydrolysis, they strongly promote the condensation of silanol groups to form siloxane (Si-O-Si) linkages. ingentaconnect.com This can lead to the formation of oligomeric and polymeric structures, and in some cases, gelation may occur before hydrolysis is even complete. ingentaconnect.comafinitica.com

Catalysts are employed to lower the activation energy and control the rate of both hydrolysis and condensation. dakenchem.com Aside from proton (acid) and hydroxide (base) catalysis, various other compounds can be used. Metal-based catalysts are common, with organotin compounds like dibutyltin (B87310) dilaurate being historically effective, although non-tin alternatives are increasingly studied due to regulatory concerns. adhesivesmag.com Other metal catalysts involving copper, gold, silver, palladium, and rhodium have been investigated for various silane reactions, such as dehydrogenative coupling. researchgate.netcdnsciencepub.com Recent research has also demonstrated the efficacy of manganese carbonyl complexes as precatalysts for the selective oxidation of silanes to silanols using water under neutral conditions. d-nb.info

Table 1: Influence of pH on Alkoxysilane Reaction Rates

| pH Range | Predominant Reaction | Rate-Limiting Step (General) | Mechanistic Notes |

| Acidic (pH < 4) | Fast Hydrolysis | Protonation of the alkoxy group | Favors formation of monomeric silanols over condensation. gelest.comingentaconnect.com |

| Near Neutral (pH 4-7) | Slow Hydrolysis & Slow Condensation | Generally the minimum reaction rate for both processes. ingentaconnect.comafinitica.com | Optimal for storage of pre-hydrolyzed silane solutions. researchgate.net |

| Basic (pH > 7) | Fast Hydrolysis & Very Fast Condensation | Nucleophilic attack by OH⁻ | Promotes the formation of siloxane networks and potential gelation. ingentaconnect.comnih.gov |

Table 2: Overview of Catalysts in Alkoxysilane Reactions

| Catalyst Type | Examples | Function | Typical Reaction |

| Acid Catalysts | Hydrochloric Acid (HCl) | Promotes hydrolysis | Surface treatment primers. gelest.comingentaconnect.com |

| Base Catalysts | Sodium Hydroxide (NaOH), Amines | Promotes hydrolysis and condensation | Formation of siloxane polymers. ingentaconnect.comresearchgate.net |

| Organometallic Catalysts | Dibutyltin dilaurate, Titanium complexes | Catalyzes condensation (crosslinking) | Sealants, adhesives, coatings. adhesivesmag.com |

| Lewis Acid Catalysts | Tris(pentafluorophenyl)borane (B72294) | Activates Si-H bonds for reduction reactions | Reduction of carbonyls. mdpi.com |

| Transition Metal Catalysts | Manganese, Copper, Palladium complexes | Catalyzes oxidation or dehydrocoupling | Silanol synthesis, Si-N bond formation. cdnsciencepub.comd-nb.info |

Reactivity with Organic and Inorganic Substrates

The dual functionality of this compound—a hydrolyzable trimethylsiloxy group and a long, hydrophobic octadecyl chain—governs its reactivity with a wide range of substrates.

Reactivity with Inorganic Substrates: The primary interaction with inorganic substrates, such as glass, silica (B1680970), metal oxides, and ceramics, occurs via the silane functional group. These materials are typically characterized by the presence of hydroxyl (-OH) groups on their surface. The reaction mechanism proceeds in two main steps:

Hydrolysis: In the presence of moisture, the this compound hydrolyzes to form the corresponding silanol, trimethylsilanol ((CH₃)₃SiOH), and octadecanol. wikipedia.org This step is often catalyzed by acidic or basic conditions, as detailed previously.

Condensation: The newly formed trimethylsilanol is highly reactive toward the surface hydroxyl groups of the inorganic substrate. It undergoes a condensation reaction, forming a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond and releasing a molecule of water.

This process, known as silanization, effectively anchors the molecule to the inorganic surface. dakenchem.com The attached molecules form a self-assembled monolayer where the long, nonpolar octadecyl chains are oriented away from the surface. This layer imparts a profound change in the substrate's surface properties, most notably creating a highly hydrophobic (water-repellent) and chemically resistant barrier. lookchem.com This surface modification is crucial for applications requiring water and stain resistance. lookchem.com

Reactivity with Organic Substrates: this compound also functions as a coupling agent, bridging the interface between inorganic materials and organic polymers. dakenchem.comlookchem.com While the silane group provides the reactive handle for bonding to inorganic fillers, the long octadecyl hydrocarbon chain provides compatibility and physical entanglement with organic polymer matrices.

Table 3: Reactivity Profile with Different Substrates

| Substrate Type | Substrate Examples | Reactive Site on Substrate | Bond Formed | Resulting Property |

| Inorganic | Glass, Silica, Metal Oxides | Surface Hydroxyls (-OH) | Covalent Si-O-Substrate | Hydrophobicity, Surface Protection. lookchem.com |

| Organic | Polyolefins, Rubbers | Polymer Chains | Van der Waals / Physical Entanglement | Improved Filler-Matrix Adhesion, Enhanced Compatibility. dakenchem.com |

Advanced Applications in Materials Science and Engineering

Surface Modification Strategies

Trimethyl(octadecyloxy)silane is a versatile tool for altering the surface properties of a wide range of materials. Its ability to impart hydrophobicity, enhance adhesion, and create water-resistant barriers makes it invaluable in various industrial applications.

Hydrophobic Surface Generation and Functionalization

The primary driver for the use of this compound in surface modification is its capacity to generate highly hydrophobic (water-repellent) surfaces. specialchem.com The long C18 octadecyl chain is inherently nonpolar and creates a low-energy surface that repels water. When applied to substrates such as glass, metals, and polymers, it forms a protective layer that significantly increases the water contact angle, a key indicator of hydrophobicity. specialchem.comresearchgate.net This property is exploited in the surface modification of materials like silica (B1680970) particles to make them water-resistant. specialchem.com

The functionalization process involves the reaction of the silane (B1218182) group with hydroxyl (-OH) groups present on the surface of many materials. This creates a durable, covalent bond between the silane and the substrate, ensuring the long-lasting performance of the hydrophobic layer. specialchem.com

Table 1: Comparison of Hydrophobicity in Silanes

| Silane Compound | Alkyl Chain Length | Relative Hydrophobicity |

| This compound | C18 | High |

| Tetradecyloxysilane | C10 | Intermediate |

| Tetraethoxysilane (TEOS) | C2 | Low |

This table illustrates that the longer alkyl chain of this compound results in greater hydrophobicity compared to silanes with shorter chains. researchgate.net

Silanization for Enhanced Interfacial Adhesion

The process of applying silane compounds to a surface to improve adhesion is known as silanization. This compound is employed as a coupling agent to enhance the interfacial adhesion between dissimilar materials, particularly between inorganic fillers and organic polymer matrices. smolecule.com The silane acts as a molecular bridge, with its silane end bonding to the inorganic surface and its long organic chain interacting with the polymer. google.com

This enhanced adhesion is critical in the manufacturing of composite materials, leading to improved mechanical properties and durability. d-nb.info By creating a strong and stable interface, the silane treatment ensures efficient stress transfer from the polymer matrix to the reinforcing filler. smolecule.com The hydrolysis of the alkoxy groups on the silane to form reactive silanols is the first step in this process, followed by condensation with hydroxyl groups on the substrate surface. smolecule.com

Fabrication of Water-Resistant Materials

The hydrophobic properties of this compound are directly applied in the fabrication of water-resistant materials. specialchem.com It is a key component in the formulation of water-repellent coatings for textiles, glass, and metals. researchgate.net These coatings create a barrier that prevents water from penetrating the material, thereby protecting it from moisture damage, corrosion, and staining. specialchem.com

In the textile industry, for example, fabrics treated with silane-based coatings exhibit excellent water repellency, making them suitable for outdoor apparel and other applications where protection from the elements is required. mdpi.comresearchgate.netsemanticscholar.org The treatment allows the fabric to remain breathable while effectively repelling water.

Role in Polymer Science

In the realm of polymer science, this compound offers avenues for enhancing the intrinsic properties of polymers and potentially participating in their structural formation.

Incorporation into Polymer Backbones for Property Enhancement

Research has shown that this compound can be incorporated into the backbone of various polymers. specialchem.com This integration can lead to materials with significantly improved properties, such as enhanced thermal stability and increased hydrophobicity. specialchem.com The presence of the long alkyl chain within the polymer structure can fundamentally alter the polymer's interaction with its environment.

For instance, polymers containing this compound have been investigated for applications in drug delivery and bioengineering due to their modified surface properties and potential for improved biocompatibility. specialchem.com

Crosslinking Agent Functionality in Polymeric Systems

Silanes are a class of compounds known to function as crosslinking agents in various polymeric systems, such as polyethylene (B3416737) and silicone elastomers. specialchem.com The general mechanism involves the hydrolysis of the silane's alkoxy groups in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then undergo a condensation reaction to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional network structure that links the polymer chains together. researchgate.net This crosslinking significantly improves the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com

While the broader class of silanes exhibits this crosslinking functionality, specific research detailing this compound as a primary crosslinking agent is not extensively documented in the reviewed literature. Its molecular structure, having only one alkoxy group, makes it a monofunctional silane. Crosslinking typically requires at least two reactive sites per molecule to form a network. Therefore, this compound is more likely to act as a surface modifier or a chain terminator in polymerization reactions rather than a crosslinking agent that forms a polymer network.

Nanotechnology Applications

In nanotechnology, nanoparticles such as silica (SiO₂) or titania (TiO₂) often require surface modification to prevent agglomeration and ensure their homogeneous dispersion within a medium, particularly in non-polar polymer matrices or organic solvents. nih.gov The inherent hydrophilic nature of many inorganic nanoparticles leads to strong particle-particle interactions and poor compatibility with hydrophobic polymers. nih.gov

This compound is employed to functionalize these surfaces through a process similar to that of bulk adhesion promotion. The silane's reactive head chemically grafts onto the nanoparticle surface, which is typically rich in hydroxyl groups. nih.govmdpi.com This reaction anchors the molecule to the particle, while the long, lipophilic octadecyl chain extends outward, creating an organic, hydrophobic shell around the inorganic core. This surface conversion from hydrophilic to organophilic provides steric hindrance that overcomes the van der Waals forces causing agglomeration, thereby improving dispersion dramatically. nih.gov The success of this functionalization can be confirmed through various characterization techniques, such as Fourier-transform infrared spectroscopy (FTIR) to detect the alkyl chains and zeta potential measurements to quantify the change in surface charge. mdpi.com

Table 2: Impact of Surface Functionalization on Nanoparticle Properties

| Property | Before Functionalization (Bare Nanoparticle) | After Functionalization with this compound |

| Surface Chemistry | Hydrophilic | Hydrophobic / Organophilic |

| Dispersibility in Non-polar Solvents | Poor (Agglomeration) | Excellent (Stable Dispersion) |

| Compatibility with Polymer Matrix | Low | High |

| Inter-particle Interaction | High (Agglomeration) | Low (Steric Hindrance) |

The sol-gel process is a versatile chemical synthesis technique used to produce solid materials from small molecules. nih.gov The method involves the conversion of a solution system ('sol') of molecular precursors into an integrated network ('gel') through hydrolysis and polycondensation reactions. scispace.comnih.govresearchgate.net This low-temperature process is ideal for creating organic-inorganic hybrid materials. nih.gov

Within this framework, this compound acts as a hybrid precursor. While traditional precursors like tetraethoxysilane (TEOS) form a rigid, purely inorganic silica network, this compound is used to introduce organic functionality directly into the material's structure. gmidental.com During the sol-gel reaction, its trimethoxysilane (B1233946) group hydrolyzes and co-condenses with other alkoxide precursors, becoming a permanent part of the resulting siloxane (Si-O-Si) backbone. scispace.comresearchgate.net The non-reactive octadecyl group is thus incorporated into the final material, imparting significant hydrophobicity, flexibility, and other organic characteristics to the otherwise brittle inorganic gel. gmidental.com This integration allows for the precise tuning of the final material's properties for specialized applications. nih.gov

The effective functionalization of nanoparticles with this compound directly translates to enhanced stability and superior performance of nanocomposites. nih.gov The primary benefit stems from the prevention of nanoparticle agglomeration, which ensures a uniform distribution of the filler throughout the polymer matrix. nih.gov This homogeneity is critical for achieving predictable and optimized material properties.

The stability of the nanocomposite is improved in several ways. Firstly, the dispersion stability prevents the nanoparticles from clumping or settling over time. Secondly, the covalent Si-O-nanoparticle bond formed at the interface is significantly more robust and resistant to hydrolysis compared to weaker secondary interactions, leading to greater long-term durability, especially in moist environments. actaorthop.org

This enhanced stability leads to marked improvements in performance:

Mechanical Properties: With nanoparticles acting as well-dispersed reinforcement points, the load transfer from the polymer matrix is highly efficient, resulting in increased tensile strength and stiffness. evonik.com

Barrier Properties: In coatings applications, uniformly distributed nanoparticles create a more complex and tortuous path for permeating substances like water or oxygen, significantly improving the barrier properties of the material.

Research on silica nanoparticles modified with similar long-chain alkylsilanes has demonstrated that the degree of surface modification can be quantitatively controlled and directly correlated to the final properties of the nanocomposite. nih.gov

Film Formation Mechanisms and Coatings Research

The creation of thin films and coatings using this compound involves a sequence of controlled physical and chemical processes, often as part of a sol-gel methodology. gmidental.comresearchgate.net

Chemical Processes: The foundation of the film formation is a series of chemical reactions. nih.gov

Hydrolysis: The process begins with the hydrolysis of the silane's methoxy (B1213986) groups (Si-OCH₃) in an alcohol-water solution, which converts them into reactive silanol groups (Si-OH) and releases methanol (B129727) as a byproduct. nih.govscispace.com

Condensation: The highly reactive silanol groups then undergo condensation. This occurs in two ways: they can react with each other to form stable, cross-linked siloxane bonds (Si-O-Si), creating oligomers and eventually a polymer network. scispace.comgmidental.com Simultaneously, they react with hydroxyl groups on the substrate surface to form strong, covalent Si-O-Substrate bonds, which anchor the film to the surface. nih.gov

Physical Processes: The chemical reactions are guided by physical application and curing steps.

Application: The silane solution, or 'sol', is applied to the substrate using techniques such as dip-coating, spin-coating, or spraying. researchgate.net

Gelation and Drying: As the solvent begins to evaporate, the concentration of the silane increases, and the condensation reactions accelerate, forming a continuous network known as a gel.

Curing: A final thermal treatment is typically applied. gmidental.com This step drives the condensation reactions to completion, removes any remaining solvent and reaction byproducts, and densifies the film, resulting in a solid, stable, and well-adhered coating. gmidental.com

During this process, the long octadecyl chains naturally orient themselves away from the high-energy inorganic substrate, creating a final surface that is highly hydrophobic and has low surface energy.

Crosslinking Reactions in Film Development

The utility of this compound in the development of thin films is primarily centered on its ability to participate in hydrolysis and condensation reactions, which are fundamental to the formation of crosslinked siloxane networks. researchgate.netunm.edu This process, often carried out via sol-gel methods, allows for the creation of functional films on various substrates. mdpi.comsigmaaldrich.com The reaction mechanism can be described in a multi-step process.

First, the this compound molecule, which contains a hydrolyzable methoxy group (-OCH3), undergoes hydrolysis in the presence of water. researchgate.net This reaction is typically catalyzed by an acid or a base. unm.edu During hydrolysis, the methoxy group is replaced by a hydroxyl group (-OH), converting the silane into a silanol intermediate (Trimethyl(octadecyl)silanol). researchgate.netncsu.edu

Following hydrolysis, a condensation reaction occurs. The newly formed silanol groups are reactive and can condense with other silanol groups or with hydroxyl groups present on the surface of a substrate (like glass, metal, or cellulose). ncsu.edu This condensation reaction forms a stable and durable siloxane bond (Si-O-Si or Si-O-Substrate), releasing a molecule of water or alcohol in the process. unm.edu

It is important to note that as a monofunctional silane (possessing only one hydrolyzable group), this compound primarily acts as a surface modifier or a chain terminator. nih.gov Unlike di- or trifunctional silanes that can form extensive three-dimensional crosslinked networks, this compound grafts onto a surface or polymer chain, tethering its long, hydrophobic octadecyl chain. specialchem.commdpi.com In a polymer matrix, it can react with functional groups on the polymer backbone or with other silane coupling agents to integrate into the film, modifying the surface properties of the final film. frontiersin.org This functionalization is critical for imparting specific characteristics, such as hydrophobicity, to the film surface.

Protective Coatings and Durability Enhancement

This compound is highly valued in materials science for its role in creating protective coatings that significantly enhance the durability and environmental resistance of various surfaces. mdpi.comresearchgate.net The primary mechanism behind this enhancement is the formation of a dense, chemically stable, and highly hydrophobic self-assembled monolayer on the substrate. mdpi.com

The long C18 octadecyl chain is inherently nonpolar and water-repellent, while the silane head-group provides a robust mechanism for anchoring the molecule to the substrate through covalent siloxane bonds. mdpi.com This combination results in a low-energy surface that exhibits excellent water repellency, characterized by a high water contact angle (WCA). For instance, treating a metallic surface like aluminum alloy with a closely related alkylsilane can increase the WCA from a hydrophilic state to a highly hydrophobic one. semanticscholar.orgnih.gov This hydrophobic barrier is crucial for protecting substrates from moisture-induced degradation, such as corrosion in metals or swelling in wood composites. researchgate.netmdpi.com

The durability of these coatings is a key research focus. Studies have investigated the long-term stability of octadecylsilane-based coatings on aluminum alloys when immersed in water. While a gradual decrease in hydrophobicity can occur over time due to the slow hydrolysis of the siloxane bonds, the coatings can maintain significant water repellency for extended periods, often hundreds of hours. mdpi.com The covalent linkage to the substrate provides superior adhesion and resistance to abrasion compared to physically adsorbed coatings. rsc.org This enhanced adhesion ensures the protective layer remains intact even under mechanical stress, contributing to the long-term durability of the treated material. researchgate.net

The effectiveness of this compound in enhancing surface hydrophobicity is demonstrated in the table below, which shows data from studies on similar long-chain alkylsilane coatings on aluminum alloy substrates.

Table 1: Effect of Alkylsilane Treatment on Water Contact Angle (WCA) of Aluminum Alloy Surfaces Data derived from studies on octadecyltrimethoxysilane, a structurally similar compound used for creating hydrophobic surfaces.

| Surface Treatment | Initial WCA (Degrees) | WCA After Silane Coating (Degrees) |

| Untreated (Smooth) | 68.7° ± 2.9° | 101.0° ± 2.2° |

| Textured (HF/HCl Etched) | 12.0° ± 1.5° | ≈180° |

| Textured (Boiling Water) | 15.0° ± 2.3° | >150° |

This table was generated using data from references semanticscholar.orgnih.gov.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Interactions

Quantum chemical investigations are fundamental to understanding the intricate dance of molecules. researchgate.netdtic.mil These methods, rooted in quantum mechanics, can elucidate the nature and strength of intermolecular forces, which are critical for predicting the material properties of substances like Trimethyl(octadecyloxy)silane.

Detailed research findings from studies on similar molecules show that quantum chemical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze non-covalent interactions. These analyses can reveal how molecules like this compound might interact with surfaces, solvents, or other molecules. For instance, understanding the hydrogen bonding capabilities and van der Waals forces is crucial for its role as a surface modifying agent. While specific studies on this compound are scarce, the principles are well-established for other organosilanes. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms. nih.govmdpi.com DFT calculations can map out the energy landscape of a chemical reaction, identifying transition states and intermediates, which is key to understanding the hydrolysis and condensation reactions of alkoxysilanes. acs.orgnih.gov

For alkoxysilanes, DFT studies have been instrumental in elucidating the mechanisms of hydrolysis and polycondensation, which are the fundamental reactions in sol-gel processes. nih.gov These studies have investigated the influence of catalysts, solvents, and the structure of the silane (B1218182) itself on reaction rates. dntb.gov.ua A DFT study on this compound could, for example, predict the step-by-step mechanism of its hydrolysis, the subsequent condensation to form siloxane bonds, and how the long octadecyl chain influences these processes sterically and electronically. Such studies on other silanes have shown that the energy barriers for these reactions are sensitive to the chemical environment. nih.govnih.gov

| Computational Method | Application to Silane Chemistry | Potential Insight for this compound |

| Quantum Chemistry (SAPT, QTAIM) | Analysis of non-covalent interactions in silane dimers and oligomers. | Understanding of self-assembly and surface adhesion properties. |

| Density Functional Theory (DFT) | Prediction of reaction pathways and activation energies for hydrolysis and condensation. nih.govnih.gov | Elucidation of its reactivity in sol-gel processes and surface functionalization. |

| Molecular Dynamics (MD) | Simulation of the dynamics of silane molecules in solution and at interfaces. mdpi.com | Predicting the conformation of the octadecyl chain and its influence on film formation. |

| Monte Carlo (MC) Simulations | Modeling of polymerization kinetics and network formation. rsc.orgresearchgate.net | Predicting the structure and properties of resulting polysiloxane networks. |

Molecular Dynamics and Monte Carlo Simulations for Polymerization Kinetics

To bridge the gap from single-molecule reactions to the formation of macroscopic materials, chemists employ Molecular Dynamics (MD) and Monte Carlo (MC) simulations. sdu.dk These methods can simulate the behavior of a large ensemble of molecules over time, providing insights into processes like polymerization.

MD simulations follow the classical motion of atoms and molecules, offering a dynamic picture of the polymerization process. nih.gov For a system involving this compound, MD could be used to study the diffusion of reactants, the conformational changes of the growing polymer chains, and the final structure of the resulting polysiloxane network. mdpi.com

Monte Carlo simulations, on the other hand, use statistical methods to model complex systems. mdpi.com In the context of polymerization, reaction ensemble Monte Carlo (REMC) techniques have been developed to simulate the kinetics of silica (B1680970) polymerization, showing excellent agreement with experimental data. rsc.orgresearchgate.netresearchgate.net This approach could be adapted to model the polycondensation of this compound, predicting how reaction conditions affect the final polymer structure, such as the degree of cross-linking and the formation of cyclic species. rsc.org

Computational Design and Screening of Novel Silane-Based Materials

A significant advantage of computational chemistry is its ability to perform in silico design and screening of new materials, which can accelerate the discovery process and reduce experimental costs. mdpi.comsumitomo-chem.co.jp By systematically modifying the molecular structure of a base compound like this compound and calculating the resulting properties, researchers can identify promising candidates for specific applications.

For instance, computational screening of various alkoxysilanes has been used to design molecularly imprinted polymers (MIPs) with high selectivity. mdpi.com The process involves modeling the interactions between a template molecule and different functional monomers, including silanes, to find the best candidate for synthesis. mdpi.com This approach could be used to design novel materials based on the this compound scaffold, tailoring the properties of the long alkyl chain or the silane headgroup to achieve desired functionalities for applications in coatings, sensors, or chromatography.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular identity and structural integrity of Trimethyl(octadecyloxy)silane. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its chemical bonds and elemental composition.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. nih.govmt.com The method involves placing a sample directly onto an ATR crystal, where an infrared beam internally reflects, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a spectrum of the sample's molecular vibrations. mt.com

For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent peaks are due to the C-H stretching vibrations of the long octadecyl alkyl chain. Other significant bands correspond to the Si-O-C and Si-C bonds, which are definitive for the silane (B1218182) portion of the molecule. researchgate.netresearchgate.net The analysis of these characteristic peaks allows for the verification of the compound's synthesis and the assessment of its presence on treated surfaces. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2950-2840 | C-H | Stretching (in -CH₃ and -CH₂) | Strong |

| 1470-1460 | C-H | Bending (in -CH₂) | Medium |

| 1260-1250 | Si-C | Bending (in Si-(CH₃)₃) | Strong |

| 1100-1000 | Si-O-C | Stretching | Strong |

| 850-790 | Si-C | Rocking (in Si-(CH₃)₃) | Strong |

This table is generated based on characteristic absorption regions for the specified functional groups. vscht.cznist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous confirmation of the molecule's connectivity. organicchemistrydata.org

In the ¹H NMR spectrum, distinct signals correspond to the protons of the trimethylsilyl (B98337) group, the methylene (B1212753) groups of the octadecyl chain, and the terminal methyl group. The protons of the trimethylsilyl group typically appear as a sharp singlet at a high field (low ppm value), while the long alkyl chain produces a series of multiplets. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H data, showing a characteristic signal for the carbon atoms of the trimethylsilyl group and a series of signals for the carbons in the long octadecyl chain. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Si-(CH ₃)₃ | ¹H | ~0.1 | Singlet |

| -O-CH ₂- | ¹H | ~3.6 | Triplet |

| -(CH ₂)₁₆- | ¹H | ~1.2-1.6 | Multiplet |

| -CH ₃ | ¹H | ~0.9 | Triplet |

| Si-(C H₃)₃ | ¹³C | ~0 | - |

| -O-C H₂- | ¹³C | ~62 | - |

| -(C H₂)₁₆- | ¹³C | ~22-32 | - |

| -C H₃ | ¹³C | ~14 | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is typically CDCl₃. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface. ipfdd.deethz.ch This makes it exceptionally useful for analyzing substrates that have been functionalized with this compound to create a hydrophobic layer. mdpi.comresearchgate.net

When a surface is treated with this silane, XPS analysis can confirm the presence of the coating by detecting the characteristic signals for silicon (Si 2p), oxygen (O 1s), and carbon (C 1s). mdpi.com High-resolution scans of the Si 2p region can distinguish between different silicon bonding environments, such as Si-C and Si-O, helping to verify the integrity of the silane layer. researchgate.net The attenuation of signals from the underlying substrate further confirms the presence and thickness of the applied coating. mdpi.com

Table 3: Typical Binding Energies in XPS Analysis of Silane-Treated Surfaces

| Element | Photoelectron Line | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Silicon | Si 2p | ~102 | Confirms presence of silicon; can indicate Si-O bonding state. researchgate.net |

| Carbon | C 1s | ~285 | Indicates the presence of the octadecyl chain. |

| Oxygen | O 1s | ~532 | Relates to the Si-O-C linkage and possible surface oxides. researchgate.net |

Binding energies can shift slightly depending on the chemical environment and instrument calibration. ethz.ch

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for assessing the purity of this compound and for identifying any related compounds or impurities that may be present. These techniques separate the components of a mixture for individual detection and quantification.

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary technique for assessing the purity of this compound. Due to its volatility, the compound can be readily analyzed by this method. nih.gov

In a typical analysis, the sample is vaporized and carried by an inert gas through a column containing a liquid stationary phase. Separation occurs based on the differential partitioning of the compound between the gas and liquid phases. nih.gov This method is highly effective for monitoring the progress of the synthesis reaction, checking for the presence of starting materials (like 1-octadecanol) or by-products, and determining the final purity of the product. thescipub.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the detection and quantification of this compound and, more importantly, its less volatile related compounds and potential degradation products. nih.govrsc.org This method is particularly useful for analyzing complex matrices or for detecting trace-level impurities. nih.gov

The LC system separates the components of the sample mixture, which are then ionized (e.g., via Electrospray Ionization, ESI) and analyzed by a tandem mass spectrometer. lcms.czjapsonline.com This technique can identify hydrolysis products, such as octadecanol and various siloxanes, which may form in the presence of moisture. The high mass accuracy of modern instruments allows for the confident identification of these related substances. nih.gov

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound in LC-MS

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₂₁H₄₆OSi + H]⁺ | 343.3391 |

| [M+Na]⁺ | [C₂₁H₄₆OSi + Na]⁺ | 365.3210 |

| [M+NH₄]⁺ | [C₂₁H₄₆OSi + NH₄]⁺ | 360.3656 |

M represents the this compound molecule. Values are based on predicted monoisotopic masses. uni.lu

Microscopic and Surface Characterization Techniques

The modification of surfaces with this compound necessitates precise methods to analyze the resulting changes in topography and surface energy. Microscopic and surface characterization techniques provide the necessary insights into the molecular-level changes that impart desirable properties like hydrophobicity.

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing and quantifying the surface topography of materials at the nanoscale. oamjms.eu When a substrate is treated with this compound, AFM is employed to assess the quality and morphology of the resulting self-assembled monolayer (SAM). The technique operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. oamjms.eu The deflections of the cantilever due to forces between the tip and the surface are used to create a three-dimensional topographic map. researchgate.net

In the context of this compound coatings, AFM analysis can reveal:

Uniformity of the Silane Layer: AFM images can show how evenly the silane molecules have been deposited, highlighting areas of aggregation or incomplete coverage. nih.gov

Surface Roughness: The technique provides quantitative data on surface roughness, such as the root mean square (RMS) roughness. A smooth, uniform layer is often indicative of a well-formed SAM.

Presence of Defects: Pinholes, cracks, or other imperfections in the silane coating can be readily identified.

Domain Formation: Similar to other long-chain silanes like octadecyltrichlorosilane (B89594) (OTS), this compound can form distinct domains on a substrate. nih.gov AFM can characterize the size, shape, and distribution of these domains. nih.gov

Table 1: Representative AFM Morphological Data for a Silanized Surface

| Parameter | Value | Description |

| RMS Roughness (Rq) | 0.2 - 0.5 nm | Indicates a very smooth surface, characteristic of a well-ordered monolayer. |

| Peak-to-Valley (Rpv) | 2 - 5 nm | Represents the maximum height difference within the analyzed area. |

| Domain Size | 50 - 200 nm | Average diameter of aggregated silane domains on the surface. |

Note: The data presented in this table are illustrative and can vary based on the substrate, deposition conditions, and specific silane used.

Contact Angle Measurements for Wettability Assessment

Contact angle measurement is a fundamental technique for quantifying the wettability of a surface, which is directly influenced by its surface energy. rsc.org The application of this compound, with its long C18 alkyl chain, is designed to dramatically lower the surface energy of a substrate, thereby increasing its hydrophobicity. smolecule.com

The measurement involves dispensing a liquid droplet, typically deionized water, onto the surface and measuring the angle formed between the solid-liquid interface and the liquid-vapor interface. A high contact angle indicates poor wettability (hydrophobicity), while a low contact angle signifies good wettability (hydrophilicity).

For surfaces modified with this compound, contact angle measurements are used to:

Confirm Successful Silanization: A significant increase in the water contact angle compared to the untreated substrate is a primary indicator of a successful hydrophobic modification.

Quantify Hydrophobicity: The static contact angle provides a numerical value for the degree of water repellency. Surfaces treated with long-chain alkyl silanes can achieve contact angles well above 100°. preprints.org

Assess Stability: Contact angle measurements can be repeated over time or after exposure to various environmental conditions to evaluate the durability and long-term stability of the hydrophobic coating. preprints.org

Table 2: Typical Water Contact Angle Data for Surfaces Before and After Treatment

| Surface | Water Contact Angle (°) | Wettability Classification |

| Uncoated Glass | 20 - 30° | Hydrophilic |

| Glass coated with this compound | > 100° | Hydrophobic |

Note: These values are representative. The final contact angle depends on the quality of the silane layer and the nature of the substrate.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is particularly useful for determining the thermal stability and composition of materials, including those functionalized with this compound.

When analyzing a surface coated with this compound, the TGA instrument heats the sample at a constant rate. etamu.edu The resulting data is plotted as a TGA curve, showing mass loss on the y-axis versus temperature on the x-axis. The decomposition of the silane layer is observed as a distinct weight loss step at a specific temperature range.

Key information obtained from TGA includes:

Decomposition Temperature: The onset temperature of weight loss indicates the point at which the silane layer begins to thermally degrade. This is a critical parameter for applications involving elevated temperatures.

Amount of Grafted Silane: For samples where the silane is grafted onto a thermally stable substrate (like silica (B1680970) nanoparticles), the percentage of weight loss corresponding to the silane's decomposition can be used to quantify the amount of silane present on the surface. researchgate.net

Thermal Stability Profile: The entire TGA curve provides a profile of the material's thermal stability, revealing different stages of decomposition if multiple components are present. researchgate.net Polymers containing this compound may exhibit improved thermal stability. smolecule.com

Table 3: Illustrative TGA Data for this compound Coated Material

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| < 200°C | 1 - 2% | Desorption of physically adsorbed water/solvents. |

| 200 - 450°C | Variable | Decomposition and volatilization of the this compound layer. |

| > 450°C | - | Stable residue (substrate material). |

Note: The decomposition range is an approximation and can be influenced by the heating rate, atmosphere, and the interaction of the silane with the substrate.

Environmental Research Perspectives

Biodegradation Pathways in Aquatic and Terrestrial Environments

The environmental fate of Trimethyl(octadecyloxy)silane is significantly influenced by its susceptibility to hydrolysis. In aquatic environments, the substance is not expected to persist due to its rapid rate of hydrolysis, with a half-life of less than or equal to 10 days. canada.ca The primary degradation pathway is the cleavage of the siloxane bond (Si-O) to form trimethylsilanol (B90980) and octadecanol.

While this compound itself degrades, one of its hydrolysis products, trimethylsilanol, exhibits very low biodegradability, with reported values of 10% or less over a 28-day period, suggesting it is persistent in water. canada.ca Information from the registration dossier for a reaction mass containing this compound indicates that ready biodegradability is not expected. europa.eu

In terrestrial environments, similar degradation pathways are anticipated. The substance is expected to undergo hydrolysis in moist soil. The resulting products, trimethylsilanol and octadecanol, will then be subject to further environmental fate processes.

Table 1: Environmental Fate and Degradation of this compound and its Hydrolysis Product

| Property | This compound | Trimethylsilanol | Reference |

|---|---|---|---|

| Persistence in Air | Not expected to be persistent (Half-life < 2 days due to oxidation) | - | canada.ca |

| Persistence in Water | Not expected to be persistent (Rapid hydrolysis, Half-life ≤ 10 days) | Expected to be persistent | canada.ca |

| Biodegradability | Not readily biodegradable | Very low (≤10% over 28 days) | canada.caeuropa.eu |

Bioaccumulation Potential and Environmental Persistence

The bioaccumulation potential of this compound and its hydrolysis products is considered to be low. canada.ca This is primarily attributed to the rapid hydrolysis of the parent compound in the environment. canada.ca

The hydrolysis product, trimethylsilanol, has low bioconcentration and bioaccumulation factors, with values reported to be less than 250 L/kg. canada.ca This indicates a low likelihood of the substance accumulating in the tissues of aquatic organisms. canada.ca The general stability and persistence of siloxanes, however, have raised concerns about their long-term environmental impact. mst.dk Studies have detected organosilicon compounds like this compound in human samples, suggesting environmental exposure pathways exist, though this does not equate to high bioaccumulation potential. nih.gov

Table 2: Bioaccumulation and Persistence Data

| Substance | Bioaccumulation Potential | Persistence | Reference |

|---|---|---|---|

| This compound | Low (due to rapid hydrolysis) | Low (in water) | canada.ca |

| Trimethylsilanol | Low (BCF/BAF < 250 L/kg) | High (in water) | canada.ca |

Transport and Distribution Modeling in Environmental Compartments

Based on its physicochemical properties, if this compound is released into the environment, it is expected to partition primarily to water and air. canada.ca Distribution modeling is a key component of assessing the environmental pathways of such substances. europa.eu

The transport of this compound will be governed by its tendency to hydrolyze in aqueous environments and its potential for volatilization into the atmosphere. In the air, it is expected to be degraded by oxidation with a half-life of less than two days. canada.ca

In aquatic systems, the dissolved substance will undergo hydrolysis. Any portion that adsorbs to suspended particles may be transported through river systems. des.qld.gov.au However, the rapid hydrolysis likely limits long-range transport of the parent compound in water. canada.ca The resulting trimethylsilanol is water-soluble and will be transported with water flow.

Table 3: Predicted Environmental Distribution

| Environmental Compartment | Predicted Behavior of this compound | Governing Factors | Reference |

|---|---|---|---|

| Water | Partitioning to water, followed by rapid hydrolysis. | Hydrolysis | canada.ca |

| Air | Partitioning to air, followed by oxidation. | Volatilization, Oxidation | canada.ca |

| Soil/Sediment | Adsorption to particles, followed by hydrolysis. | Adsorption, Hydrolysis | europa.eudes.qld.gov.au |

Adsorption and Desorption Phenomena in Natural Matrices

Adsorption and desorption are critical processes that influence the environmental fate, transport, and bioavailability of chemical substances. des.qld.gov.au For compounds like this compound, these phenomena occur on the surfaces of soil particles, sediments, and organic matter. des.qld.gov.au

The process of adsorption involves the adherence of molecules to the surface of solids, which can occur through physical or chemical forces. des.qld.gov.au This can reduce the mobility of the substance and its availability to organisms. nih.gov Desorption is the reverse process, where the substance is released from the solid surface back into the surrounding medium. des.qld.gov.au